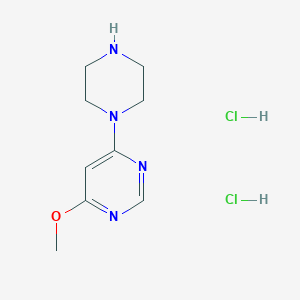

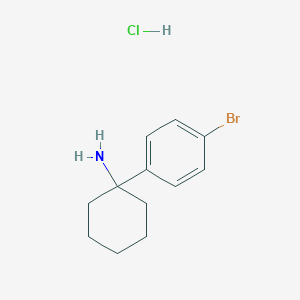

![molecular formula C20H15F6NO B2446126 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one CAS No. 946386-77-2](/img/structure/B2446126.png)

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one” is a chemical compound that contains a cyclohexenone ring with phenyl and 3,5-bis(trifluoromethyl)phenylamino substituents .

Synthesis Analysis

The synthesis of such compounds often involves the use of 3,5-bis(trifluoromethyl)phenylboronic acid or its derivatives . The bromination of 3,5-bis(trifluoromethyl)benzene has been developed as a reliable method to prepare the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard reagent, which could be a precursor in the synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexenone ring substituted with a phenyl group and a 3,5-bis(trifluoromethyl)phenylamino group .Chemical Reactions Analysis

The 3,5-bis(trifluoromethyl)phenyl group is known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states, employing explicit double hydrogen bonding . This property could play a significant role in the chemical reactions involving this compound .Scientific Research Applications

Catalyst in Bioreduction

3,5-Bis(trifluoromethyl)phenyl compounds have been utilized in bioreduction processes. An enzyme from Burkholderia cenocepacia showed excellent stereoselectivity for reducing 3,5-bis(trifluoromethyl) acetophenone, a related compound, which is useful for synthesizing chiral alcohols, crucial in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

Synthesis of Poly(ester amide)

3,5-Bis(trifluoromethyl)phenyl derivatives have been used in the synthesis of poly(ester amide) via ring-opening polymerization. These polymers show promise as potential drug delivery vehicles due to their properties, highlighting the importance of such compounds in creating new drugs (Göppert et al., 2022).

Preparation of Heterocyclic Compounds

The preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds involves reacting derivatives like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with compounds such as amino alcohols and aminophenols (Kitazume & Ishikawa, 1974).

Synthesis of Antimicrobial Compounds

Compounds containing 3,5-bis(trifluoromethyl)phenyl groups have been synthesized and evaluated for antimicrobial properties. They are used in the production of novel compounds with potential medicinal value, demonstrating the significance of these compounds in pharmaceutical research (Vora & Vyas, 2019).

Synthesis of Fluorinated Polyimides

Fluorinated aromatic diamines, including 3,5-bis(trifluoromethyl)phenyl derivatives, are critical in synthesizing fluorinated polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them useful in various industrial applications (Yin et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

These compounds are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations . The exact pathways and their downstream effects would depend on the specific reactions being catalyzed.

Result of Action

Similar compounds have been known to play a very important role in the development of h-bond organocatalysts .

properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F6NO/c21-19(22,23)14-8-15(20(24,25)26)10-17(9-14)27-16-6-13(7-18(28)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,27H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZMHBWUSAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

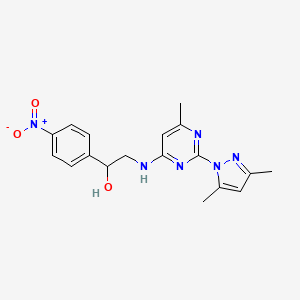

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

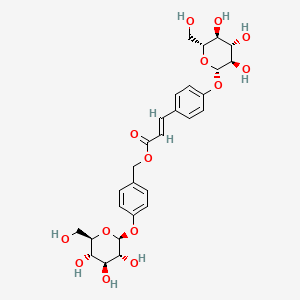

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

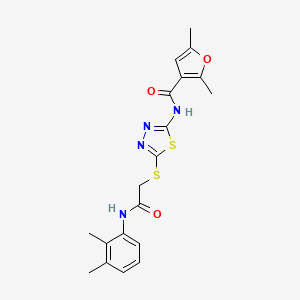

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2446063.png)